molecular formula C10H7ClO B1580519 1-Chloro-2-naphthol CAS No. 633-99-8

1-Chloro-2-naphthol

Cat. No. B1580519
CAS RN: 633-99-8
M. Wt: 178.61 g/mol
InChI Key: RMSOEGBYNWXXBG-UHFFFAOYSA-N
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Description

1-Chloro-2-naphthol is a chemical compound with the empirical formula C10H7ClO . It has a molecular weight of 178.61 . The structure of this compound can be represented by the SMILES string ClC1=C(C=CC=C2)C2=CC=C1O .


Molecular Structure Analysis

The OH group of cis-1-naphthol points approximately 6° out of plane . This non-planarity is a result of a close-contact H-atom–H-atom interaction . The naphthol system is particularly well-suited for such analysis as it provides internal standards with its four different isomers .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, naphthols are known to undergo electrophilic substitution . This is a polar, stepwise process where an electrophile attacks a carbon atom to form a cationic intermediate .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 70°C and a boiling point of 307°C . It is soluble in methanol .

Scientific Research Applications

Organocatalytic Applications

The chlorinative dearomatization of naphthols, including 1-naphthol, using organocatalysis to produce chiral naphthalenones with a Cl-containing all-substituted stereocenter has been demonstrated. This process achieves excellent yields and enantioselectivity, highlighting the potential of 1-Chloro-2-naphthol in asymmetric synthesis (Yin et al., 2015).

Environmental Remediation

Directed evolution of enzymes to enhance the synthesis of 1-naphthol and the degradation of chlorinated ethenes, such as trichloroethylene (TCE), suggests a role for this compound in environmental cleanup efforts. This work underscores the utility of this compound in bioremediation and green chemistry applications (Canada et al., 2002).

Electrochemical Oxidation

Research into the electrochemical oxidation of naphthols, including studies with active chlorine generated in situ, sheds light on the potential for this compound in waste water treatment through electrochemical processes. These studies explore the complete mineralization of naphthol derivatives and the formation of organochlorinated compounds during oxidation (Panizza & Cerisola, 2003).

Safety and Hazards

1-Chloro-2-naphthol is harmful if swallowed or inhaled . It causes skin irritation and serious eye damage . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life .

Mechanism of Action

Target of Action

1-Chloro-2-naphthol primarily targets the Nuclear receptor coactivator 1 and Estrogen receptor beta in humans . These targets play a crucial role in various cellular processes, including gene expression and hormone response.

Mode of Action

It’s suggested that the mechanism of action of naphthoquinones, a class of compounds to which this compound belongs, could be due to their properties as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and action. It’s soluble in methanol , which could potentially influence its distribution and action in the body.

properties

IUPAC Name

1-chloronaphthalen-2-ol
Source PubChem
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InChI

InChI=1S/C10H7ClO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSOEGBYNWXXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50212691
Record name 1-Chloro-2-naphthol
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Molecular Weight

178.61 g/mol
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CAS RN

633-99-8
Record name 1-Chloro-2-naphthalenol
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Record name 1-Chloro-2-naphthol
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Record name 1-Chloro-2-naphthol
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Record name 1-Chloro-2-naphthol
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Synthesis routes and methods

Procedure details

To a cooled (0-5° C.) solution of N-chlorosuccinimide (1.4 g, 10.4 mmol) in 100 mL of CH2Cl2, ZrCl4 (0.122 g, 5% mol) was added followed by 1.5 g (10.4 mmol) of naphthalen-2-ol. The mixture was stirred for 18 h at room temperature until the complete disappearance of the starting material as judged by TLC and GC analysis. The mixture was quenched with saturated NH4Cl aqueous solution (30 mL) and transferred to a separatory funnel. The two phases were separated and the organic one was washed with water (3×10 mL), dried over Na2SO4 and evaporated under vacuum to give yellow oil. The crude was purified by flash cromatography (petroleum ether/ethyl acetate 85:15) to afford 1-chloronaphtalen-2-ol (1.4 gr, 78% yield), as white solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.122 g
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different photochemical reactions 1-chloro-2-naphthol can undergo?

A: this compound exhibits interesting photochemical behavior. Research suggests that it can undergo a chain photosubstitution reaction where the chlorine atom is replaced by a sulfo group. [] Interestingly, the initiation mechanism for this reaction depends on the halogen substituent. While this compound undergoes electron transfer between its triplet and unexcited states to initiate the reaction, its analog, 1-bromo-2-naphthol, follows a homolytic photodissociation pathway involving the carbon-bromine bond. [] This difference highlights the influence of even subtle structural changes on the photochemical reactivity of these compounds.

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